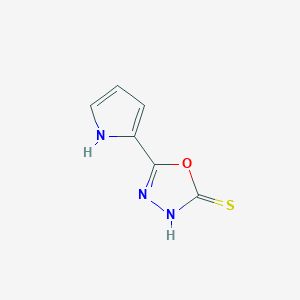
Reactive Blue 20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive Blue 20, also known as Remazol Brilliant Blue R, is a synthetic organic dye widely used in the textile industry. It is known for its bright blue color, good light fastness, and washability. This compound belongs to the class of reactive dyes, which form covalent bonds with fibers, making them highly durable and resistant to washing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Reactive Blue 20 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The resulting intermediate is then reacted with a reactive group, such as a vinyl sulfone, to form the final dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to ensure high yield and purity. The final product is then purified through filtration, crystallization, and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: Reactive Blue 20 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to form colorless or differently colored compounds.
Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or ozone can be used as oxidizing agents.
Reduction: Sodium dithionite or other reducing agents are commonly used.
Substitution: Alkaline conditions with sodium hydroxide or other bases facilitate nucleophilic substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Colorless or differently colored reduced forms of the dye.
Substitution Products: Modified dyes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Reactive Blue 20 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing cotton, wool, and other fibers.
Wirkmechanismus
The mechanism of action of Reactive Blue 20 involves the formation of covalent bonds with fibers through its reactive groups. The dye molecules react with hydroxyl or amino groups in the fibers, forming strong covalent bonds that make the dye highly resistant to washing and fading. The molecular targets include cellulose in cotton fibers and proteins in wool fibers.
Vergleich Mit ähnlichen Verbindungen
Reactive Blue 19: Another widely used reactive dye with similar applications but different chemical structure.
Reactive Blue 21: Similar in color and application but with different reactive groups.
Reactive Blue 25: Used in similar applications but with variations in fastness properties.
Uniqueness of Reactive Blue 20: this compound is unique due to its specific reactive groups, which provide excellent bonding with fibers and superior fastness properties. Its bright blue color and stability make it a preferred choice in the textile industry.
Eigenschaften
CAS-Nummer |
12225-40-0 |
|---|---|
Molekularformel |
C6H10O2S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)
